Lidocaine N-ethyl bromide, also known as QX-314, is a quaternary ammonium derivative of lidocaine, a widely used local anesthetic. The structural modification involves the addition of an ethyl group to the nitrogen atom, which imparts a permanent positive charge to the molecule. This alteration significantly affects its pharmacokinetic properties, particularly its ability to penetrate lipid membranes and reach target sites within nerve cells.
Lidocaine N-ethyl bromide is synthesized from lidocaine and is available from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich. It is utilized in pharmacological research and has potential applications in pain management and local anesthesia.
The synthesis of lidocaine N-ethyl bromide typically involves the alkylation of lidocaine with ethyl bromide in the presence of a suitable base. This reaction can be performed under controlled conditions to ensure high yield and purity.
Lidocaine N-ethyl bromide features a quaternary ammonium structure, characterized by a positively charged nitrogen atom bonded to four substituents: two methyl groups, one ethyl group, and one aromatic group derived from lidocaine.
Lidocaine N-ethyl bromide participates in several chemical reactions typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous environments, leading to the release of lidocaine and ethyl bromide.
Lidocaine N-ethyl bromide has several scientific applications:
The development of lidocaine N-ethyl bromide represents a deliberate structural modification of lidocaine (lignocaine), which was first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundquist and introduced clinically in 1948. Lidocaine’s core structure consists of an amide linkage connecting a hydrophobic aromatic ring (2,6-dimethylaniline) to a hydrophilic diethylamino terminus. This configuration allows a fraction of lidocaine molecules (approximately 25% at physiological pH 7.4) to exist in an uncharged, lipid-soluble form capable of crossing neural membranes. Once intracellular, the tertiary amine becomes protonated, enabling it to bind and block voltage-gated sodium channels from the cytoplasmic side [3] [8].
QX-314 was created through quaternization—the addition of an ethyl group to the tertiary amine nitrogen of lidocaine, forming a permanent positively charged quaternary ammonium moiety (Figure 1, Table 1). This modification, yielding the systematic name N-ethyl lidocaine bromide, fundamentally altered the molecule's behavior:
This structural evolution transformed lidocaine from a rapidly acting, membrane-permeant local anesthetic into a tool for probing intracellular drug access requirements and a candidate for selective neuronal targeting strategies.
Table 1: Structural Comparison of Lidocaine and Lidocaine N-Ethyl Bromide (QX-314)
Property | Lidocaine | Lidocaine N-Ethyl Bromide (QX-314) |
---|---|---|
Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | N-ethyl-2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide bromide |
Chemical Structure | Tertiary amine | Quaternary ammonium salt |
Charge at pH 7.4 | ~75% Cationic, ~25% Neutral | 100% Permanent Cation |
Molecular Weight | 234.34 g/mol | 299.21 g/mol |
SMILES String | CC(=O)N(C1=CC=CC=C1C)CN(CC)CC | [Br-].CCN+(CC)CC(=O)Nc1c(C)cccc1C |
Membrane Permeability | High (passive diffusion) | Negligible (without facilitation) |
Primary Access Pathway | Passive diffusion | Requires facilitated entry (e.g., TRPV1 activation, liposomes) |
QX-314 functions as a potent intracellular voltage-gated sodium (Naᵥ) channel blocker. Its mechanism of action is defined by its physicochemical properties and site of action:
The requirement for intracellular access makes QX-314 an invaluable research tool and a foundation for targeted therapeutic strategies:
Table 2: Key Neuronal Effects and Research Applications of QX-314
Property/Application | Mechanism/Outcome | Significance |
---|---|---|
Sodium Channel Block | High-affinity binding to intracellular site within pore (Domain I, III, IV S6 segments) | Irreversible block from cytoplasmic side; use-dependent inhibition |
Membrane Impermeability | Permanent positive charge prevents passive diffusion | Enables cell-specific targeting when combined with entry portals |
TRPV1-Mediated Entry | Enters nociceptors via activated (dilated) TRPV1 channels | Selective nociceptor blockade (e.g., Binshtok et al. rat sciatic nerve model) |
DART.2 Technology | HaloTag captures QX-314-derivative on specific cell surfaces | Achieves 3000-fold cellular specificity within 15 min; blocks only tagged cells |
Spinal Reflex Inhibition | Co-application with capsaicin inhibits slow ventral root potentials (nociceptive reflex) in vitro | Validates intraspinal TRPV1-mediated delivery and functional block [10] |
Synaptic Pharmacology Studies | Blocks Naᵥ-dependent pre-synaptic neurotransmitter release | Tool for dissecting network activity dependent on intrinsic excitability |
Despite its compelling mechanism, the clinical translation of QX-314 faces significant challenges primarily centered on delivery and selectivity. Addressing these gaps constitutes a major focus of contemporary research aimed at harnessing its potential for ultra-long-duration local anesthesia and selective analgesia:
Selectivity Challenge: Achieving true nociceptor-specific blockade remains elusive. While TRPV1 targeting shows promise, its expression isn't exclusive to nociceptors (e.g., some motor neurons, CNS), and high agonist concentrations can cause irritation or neuronal damage. Combining QX-314 with agonists for other nociceptor-specific channels (e.g., TRPA1, P2X3) is being explored. DART.2 represents a highly selective but genetically complex approach requiring viral vector delivery of HaloTag [2] [4] [10].
Mechanisms of Ultra-Long Duration: The precise reasons for the exceptionally long block achieved with certain carriers (e.g., anionic liposomes) are under investigation. Hypotheses include sustained release from the carrier depot, reduced washout from the injection site, prolonged intracellular retention due to the "ion trapping" mechanism (intracellular pH favors charged form), and potentially irreversible binding kinetics within the Naᵥ channel [6] [7].
CNS Penetration and Diffusion Kinetics: Studies using epipial drug application highlight diffusion challenges within neural tissue. Factors like extracellular space tortuosity, molecular charge, and tissue binding significantly slow diffusion. While not directly studied with QX-314, research on similar-sized charged molecules suggests achieving uniform, effective concentrations deep within tissues (e.g., spinal cord parenchyma or cortical layers) after peripheral administration is slow and heterogeneous. This impacts strategies for central pain control [9].
Synaptic Specificity vs. Cellular Excitability: While QX-314 primarily targets Naᵥ channels crucial for action potential initiation, its effect on pre-synaptic terminals within complex networks requires further elucidation. Blocking Naᵥ channels on pre-synaptic terminals would inhibit neurotransmitter release, altering synaptic transmission beyond just silencing the target neuron. Understanding these network-level consequences is vital for applications beyond pure conduction block [4] [9].
Table 3: Emerging Delivery Strategies for QX-314 to Overcome Membrane Barrier
Delivery Strategy | Mechanism | Key Findings | Limitations/Challenges |
---|---|---|---|
Anionic Liposomes (AL) | Electrostatic binding (QX-314⁺ to AL⁻); enhanced tissue penetration/cellular uptake | Sensory block: ~26 h; Motor block: ~41 h (rat sciatic); Low tissue irritation [6] | Scale-up complexity; Long-term biocompatibility data needed |
TRPV1 Agonists (Capsaicin/Lidocaine) | Activation of TRPV1 channels → pore dilation → QX-314 entry | >9 h pain-selective block after initial non-selective phase (0.5% QX-314 + 2% Lidocaine) [2] | Initial non-selective block; Capsaicin causes irritation/toxicity |
Cationic/Neutral Liposomes | Limited electrostatic interaction | No significant prolongation beyond QX-314 alone [6] | Ineffective for QX-314 delivery |
Anionic Surfactants (e.g., SOS) | Likely micelle formation/ membrane fluidization | ~15 h sensory block (rat sciatic) [6] | Significant local tissue toxicity concerns |
DART.2 Technology | Cell-surface tethering via HaloTag capture | ~3000-fold cellular specificity in 15 min; Enables use of epileptogenic drugs locally [4] | Requires genetic manipulation; Currently research-only |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7